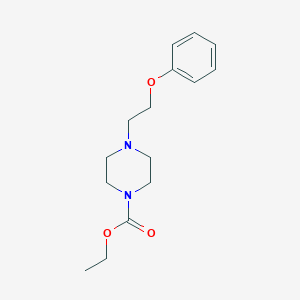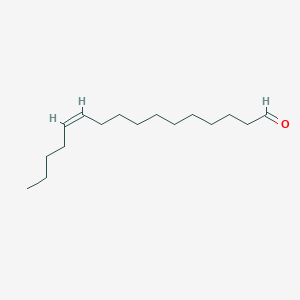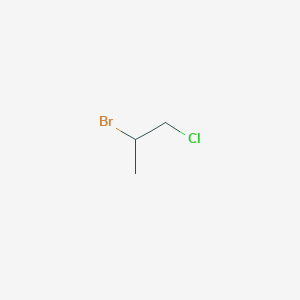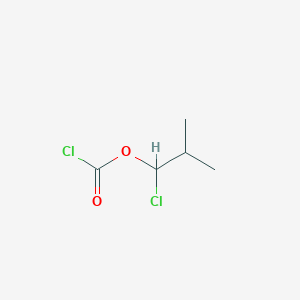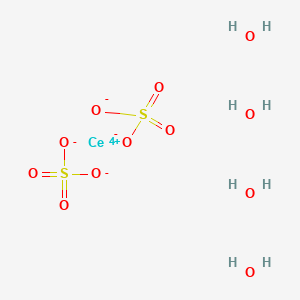
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is a derivative of benzothiophene, which is a heterocyclic compound containing both benzene and thiophene rings. The presence of methoxy groups on the benzene ring can significantly affect the electronic properties and reactivity of the molecule due to resonance effects and steric hindrance .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves cyclization reactions. For instance, 4-Aryl-2-sulfenyl-2H-1-benzothiopyrans, which are structurally related to the compound of interest, can be synthesized via lithiation and intramolecular cyclization of corresponding precursors . Another approach for synthesizing benzothiophene derivatives involves the use of a three-carbon synthon for regiospecific synthesis of heterocycles, which can be further functionalized to yield benzothiophene aldehydes . Additionally, the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, an isomer of the compound , has been achieved through bromination, thioetherification, and cyclization-rearrangement reactions, indicating the versatility of synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be influenced by substituents on the benzene ring. For example, the methoxy group can cause significant deformations of the exo-cyclic bond angles due to steric interactions, as observed in crystal structure studies and supported by ab initio calculations . The crystal structure of a related compound, 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone, has been determined by X-ray diffraction, highlighting the importance of solid-state structure analysis in understanding the conformation of such molecules .
Chemical Reactions Analysis
The reactivity of 4-methoxybenzo[b]thiophene has been explored through various substitution reactions, including bromination, nitration, formylation, and acetylation. These reactions predominantly yield the 7-substituted product, demonstrating the regioselectivity of electrophilic substitution in the presence of methoxy groups . Such reactions are crucial for further functionalization of the benzothiophene core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups can affect the electronic distribution within the molecule, which in turn can influence properties like fluorescence and liquid crystalline behavior. Compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, which shares structural similarities with benzothiophenes, exhibit fluorescence and smectic-like packing at high temperatures . The mesogenic character of such units suggests potential applications in the synthesis of liquid crystalline polymeric systems .
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including certain benzothiophene derivatives, have been studied for their potential in measuring amyloid deposits in vivo within the brains of Alzheimer's disease patients. These compounds, such as [11C]PIB and others, show promise for early detection and evaluation of therapies targeting amyloid accumulation, highlighting the importance of chemical derivatives in understanding neurodegenerative diseases (Nordberg, 2007).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from biomass burning, have been studied for their atmospheric reactivity. These compounds undergo various reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric behavior of methoxyphenols can inform environmental pollution and climate change models (Liu, Chen, & Chen, 2022).
Heterocyclic Compound Synthesis
Benzothiophenes, including compounds structurally related to 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, are used in synthesizing various heterocyclic compounds, such as 1-benzofurans and indoles. These processes demonstrate the synthetic utility of benzothiophenes in creating pharmacologically active molecules (Petrov & Androsov, 2013).
Lignin Acidolysis
Studies on the acidolysis of lignin model compounds, including methoxyphenol derivatives, shed light on the chemical pathways involved in breaking down lignin into valuable chemicals. These insights are crucial for developing sustainable bio-refinery technologies (Yokoyama, 2015).
Antimicrobial Properties of Benzofuran Derivatives
Benzofuran and its derivatives, structurally related to methoxyphenols and benzothiophenes, have been explored for their antimicrobial properties. These compounds show potential in addressing antibiotic resistance, highlighting the need for further research into similar compounds for medical applications (Hiremathad et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMZOIHTPOBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363298 |
Source


|
| Record name | 7M-367S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
CAS RN |
90433-54-8 |
Source


|
| Record name | 7M-367S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)


